molecular formula C12H11NO2 B027094 (R)-2-Amino-2-(naphthalen-1-yl)acetic acid CAS No. 100896-07-9

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

Cat. No.: B027094
CAS No.: 100896-07-9
M. Wt: 201.22 g/mol
InChI Key: SCDZHZMVNQDLCM-LLVKDONJSA-N
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Description

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cinacalcet : This compound plays a key role in the synthesis of cinacalcet hydrochloride, a drug used for treating hyperparathyroidism. An efficient synthesis method for its key intermediate, (R)-(naphthalen-1-yl)ethanamine, has been established, highlighting its significance in pharmaceutical manufacturing (Mathad et al., 2011).

  • Anticancer Compounds Synthesis : A study presented the synthesis of derivatives from this compound, which showed moderate activity against breast cancer cell lines. This suggests its potential application in developing anticancer agents (Salahuddin et al., 2014).

Biological and Pharmacological Applications

  • Protein Synthesis in Plants : Research indicates that derivatives of this compound influence protein synthesis in plants. This can have implications in agricultural biotechnology and plant growth studies (Maaß & Klämbt, 2004).

  • Development of Anticonvulsant Agents : Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant activity, providing insights into new therapeutic avenues for treating convulsive disorders (Ghareb et al., 2017).

  • Anti-Parkinson's Screening : Studies have synthesized and screened novel derivatives for their anti-Parkinson's activity, showcasing its relevance in developing treatments for neurodegenerative diseases (Gomathy et al., 2012).

Analytical Chemistry Applications

  • Fluorescent Reagent Development : It has been used to develop fluorescent reagents for analytical derivatization in chromatography. This highlights its role in improving analytical methodologies in chemistry (Duh et al., 2003).

Catalyst Development

  • Catalyst in Organic Synthesis : Its derivatives have been used as catalysts in organic synthesis, showing the compound's utility in facilitating chemical reactions (Mokhtary & Torabi, 2017).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gear .

Future Directions

Future research could focus on further exploring the antimicrobial activity of this compound and its derivatives . Additionally, more studies are needed to understand its mechanism of action and potential applications.

Properties

IUPAC Name

(2R)-2-amino-2-naphthalen-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,13H2,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDZHZMVNQDLCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 2
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 3
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 4
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 5
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid
Reactant of Route 6
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.